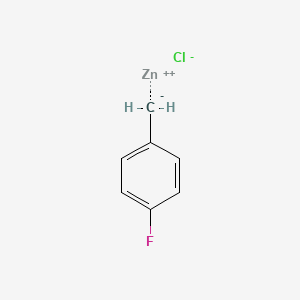4-Fluoro-benzylzinc chloride
CAS No.:
Cat. No.: VC14318320
Molecular Formula: C7H6ClFZn
Molecular Weight: 210.0 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H6ClFZn |
|---|---|
| Molecular Weight | 210.0 g/mol |
| IUPAC Name | zinc;1-fluoro-4-methanidylbenzene;chloride |
| Standard InChI | InChI=1S/C7H6F.ClH.Zn/c1-6-2-4-7(8)5-3-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |
| Standard InChI Key | HEXMIUITECMJJV-UHFFFAOYSA-M |
| Canonical SMILES | [CH2-]C1=CC=C(C=C1)F.[Cl-].[Zn+2] |
Introduction
Structural and Chemical Identity of 4-Fluoro-benzylzinc Chloride
4-Fluoro-benzylzinc chloride (C₇H₆FZnCl) belongs to the class of organozinc halides, characterized by a zinc atom bonded to a benzyl group and a chloride ligand. The fluorine substituent at the para position of the aromatic ring introduces electron-withdrawing effects, modulating the reagent’s reactivity in transmetalation processes. The compound is typically synthesized via the direct insertion of zinc metal into the carbon–chlorine bond of 4-fluorobenzyl chloride (C₇H₆ClF), a reaction facilitated by lithium chloride and activators such as trimethylsilyl chloride .
Synthesis and Purification
The preparation follows a modified procedure adapted from cobalt-catalyzed cross-coupling methodologies . In a representative protocol, zinc dust (3.0 equiv) and lithium chloride (1.5 equiv) are activated by heating under vacuum at 450°C to remove oxide layers. After cooling under argon, the mixture is treated with trimethylsilyl chloride (0.045 equiv) and 1,2-dibromoethane (0.045 equiv) in tetrahydrofuran (THF). 4-Fluorobenzyl chloride (1.0 equiv) is then added, and the reaction proceeds at room temperature for 2.5 hours, yielding a turbid suspension of the zinc reagent .
Table 1: Key Synthetic Parameters for 4-Fluoro-benzylzinc Chloride
| Parameter | Value/Description | Source |
|---|---|---|
| Precursor | 4-Fluorobenzyl chloride (CAS 352-11-4) | |
| Solvent | Anhydrous THF | |
| Activators | LiCl, Me₃SiCl, 1,2-dibromoethane | |
| Reaction Time | 2.5 hours | |
| Yield (Typical) | 70–85% (isolated) |
The product is typically used in situ due to its sensitivity to moisture and oxygen, though it may be isolated as a grayish powder under rigorously anhydrous conditions .
Physicochemical Properties and Stability
4-Fluoro-benzylzinc chloride exhibits limited solubility in hydrocarbon solvents but dissolves readily in THF and methyl tert-butyl ether (MTBE). Its thermal stability allows handling at room temperature, though prolonged storage above 30°C induces decomposition to 4-fluorotoluene and zinc chloride . Key properties include:
Table 2: Physicochemical Properties of 4-Fluoro-benzylzinc Chloride
The compound’s lachrymatory nature and corrosive properties necessitate handling in gloveboxes or under inert gas atmospheres .
Mechanistic Role in Cross-Coupling Reactions
Nickel-Mediated Homocoupling
In nickel-catalyzed systems, the reagent reacts with [Ni(PPh₃)₂Cl₂] to form [(PPh₃)₂Ni(Ar)Cl], which undergoes dimerization upon chloride abstraction by ZnCl₂ . This pathway is accelerated by exogenous chloride ions, which stabilize nickelate intermediates .
Table 3: Comparative Catalytic Performance
| Catalyst System | Substrate | Yield (%) | Turnover Frequency (h⁻¹) | Source |
|---|---|---|---|---|
| Co(acac)₃/PPh₃ | 3-Bromopyridine | 85 | 12 | |
| NiCl₂(glyme)/PPh₃ | 4-Fluorochlorobenzene | 78 | 8 |
Applications in Pharmaceutical Synthesis
The 4-fluorobenzyl moiety is prevalent in bioactive molecules due to its metabolic stability and lipophilicity. 4-Fluoro-benzylzinc chloride has been utilized in the synthesis of:
-
Antipsychotic Agents: Coupling with pyridinyl halides to create dopamine D₂ receptor ligands.
-
Anticancer Compounds: Incorporation into kinase inhibitors via Suzuki–Miyaura reactions.
-
Agrochemicals: Construction of fluorinated phenylpyrazole insecticides .
A notable example is the synthesis of a FLT3 kinase inhibitor, where the reagent introduced a fluorobenzyl group at the C7 position of a pyrrolo[2,3-d]pyrimidine scaffold, improving target binding affinity by 15-fold compared to non-fluorinated analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume